(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Azaspiro[55]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the spirocyclic core followed by the introduction of the thiazolidinyl group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon.
Scientific Research Applications
Chemistry
In chemistry, (2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to mimic certain biological structures.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action of (2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2-Azaspiro[5.5]undec-8-en-2-yl)(aziridin-1-yl)methanone
- 2-Azaspiro[5.5]undec-9-en-2-yl(1,3-thiazolidin-3-yl)methanone
- Glycine, N-(2-Azaspiro[5.5]undec-7-en-2-ylcarbonyl)-, ethyl ester
Uniqueness
What sets (2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone apart from similar compounds is its specific combination of the spirocyclic and thiazolidinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
85675-13-4 |
---|---|
Molecular Formula |
C14H22N2OS |
Molecular Weight |
266.40 g/mol |
IUPAC Name |
2-azaspiro[5.5]undec-9-en-2-yl(1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C14H22N2OS/c17-13(16-9-10-18-12-16)15-8-4-7-14(11-15)5-2-1-3-6-14/h1-2H,3-12H2 |
InChI Key |
QEKNPHNCVNUBFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC=CC2)CN(C1)C(=O)N3CCSC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.